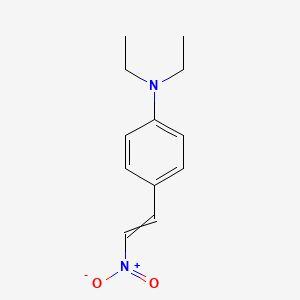

N,N-diethyl-4-(2-nitroethenyl)aniline

説明

BenchChem offers high-quality N,N-diethyl-4-(2-nitroethenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-(2-nitroethenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N,N-diethyl-4-(2-nitroethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATYCRRVMKWSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 4 2 Nitroethenyl Aniline

Established Synthetic Routes to N,N-diethyl-4-(2-nitroethenyl)aniline Analogues

Nitroaldol (Henry) Reaction and Related Approaches for Nitroethenyl Formation

A primary and well-established method for the synthesis of β-nitrostyrenes, including N,N-diethyl-4-(2-nitroethenyl)aniline, is the Henry or nitroaldol reaction. organic-chemistry.orgwikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgscirp.org For the target compound, the synthesis commences with the reaction between 4-(diethylamino)benzaldehyde (B91989) and a suitable nitroalkane, such as nitroethane, in the presence of a base.

The mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of 4-(diethylamino)benzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate, specifically 1-(4-(diethylamino)phenyl)-2-nitropropan-1-ol. wikipedia.org

A general procedure for this type of synthesis involves refluxing a mixture of the aldehyde, nitroalkane, and a catalyst like ammonium (B1175870) acetate (B1210297) in a suitable solvent such as acetic acid. rsc.org After the reaction, the product is typically isolated by pouring the reaction mixture into water and extracting the desired compound with an organic solvent.

Table 1: Representative Henry Reaction for β-Nitrostyrene Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Intermediate | Final Product |

|---|

Reductive Amination Strategies for Aniline (B41778) Derivatives

The synthesis of the N,N-diethylaniline portion of the target molecule is commonly achieved through reductive amination. wikipedia.org This versatile reaction transforms a carbonyl group into an amine via an intermediate imine. wikipedia.org To synthesize N,N-diethylaniline, one common starting material is aniline. The process involves reacting aniline with an appropriate aldehyde, such as acetaldehyde, to form an imine (or an enamine), which is then reduced in situ to the desired secondary or tertiary amine. masterorganicchemistry.com

The reaction can be performed in a one-pot procedure where the amine, carbonyl compound, and a reducing agent are mixed together. wikipedia.orgnih.gov A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Catalytic hydrogenation can also be employed for the reduction step. For instance, a mixture of the aniline derivative and the aldehyde can be treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). jocpr.com Ammonium formate (B1220265) can serve as a convenient in situ source of hydrogen for this transformation. jocpr.com This methodology is considered environmentally benign and often proceeds with high selectivity and yield at room temperature. jocpr.com

Table 2: Common Reagents for Reductive Amination of Aniline

| Amine | Carbonyl Compound | Reducing Agent/Catalyst | Product |

|---|---|---|---|

| Aniline | Acetaldehyde | NaBH₃CN | N-ethylaniline |

| N-ethylaniline | Acetaldehyde | Pd/C, Ammonium Formate | N,N-diethylaniline |

Advanced Synthetic Approaches to Nitroethenyl Aniline Scaffolds

Catalytic N-Alkylation and Carbon-Carbon Coupling Reactions

Modern synthetic chemistry offers more advanced and efficient methods for constructing the N,N-diethyl-4-(2-nitroethenyl)aniline scaffold. Catalytic N-alkylation provides a direct route to the diethylamino group, often with higher atom economy than traditional methods. This "hydrogen-borrowing" strategy typically uses alcohols as alkylating agents, with water being the only byproduct. Various transition metal complexes based on ruthenium, iridium, and nickel have been developed to catalyze the N-alkylation of anilines with alcohols.

For carbon-carbon bond formation, particularly for modifying the nitroethenyl group, denitrative cross-coupling reactions of β-nitrostyrenes have emerged as a powerful tool. mdpi.comnih.govresearchgate.net These reactions allow for the substitution of the nitro group with various carbon-based fragments, effectively forming a new C-C bond at the β-position of the styrene. mdpi.com This methodology provides access to a wide array of functionalized alkenes that would be difficult to synthesize otherwise. nih.gov

The mechanism often involves the addition of a radical to the double bond of the nitrostyrene (B7858105), followed by the elimination of the nitro group. mdpi.com This approach has been used to synthesize β-alkylated styrenes, stilbenes (coupling with organoboron reagents), and chalcones (coupling with aldehydes). nih.gov For example, organozinc and organomanganese reagents have been successfully coupled with nitrostyrenes. researchgate.netresearchgate.net Photochemical conditions have also been employed to facilitate these transformations, highlighting the versatility of this advanced C-C coupling strategy. nih.gov

Stereoselective Synthesis of E/Z Isomers and Chiral Analogues

The double bond of the nitroethenyl group can exist as either E or Z isomers. The synthesis and separation of these stereoisomers are crucial as their geometric configuration can significantly impact the material's properties. The less stable Z-isomer can sometimes be accessed, although it may thermally or photochemically isomerize to the more stable E-isomer. nih.gov Computational studies have shown that the steric hindrance between the nitro group and the phenyl ring in the Z-isomer can break the planarity of the molecule, affecting its electronic structure and reactivity. rsc.orgrsc.org The synthesis of specific isomers can be influenced by reaction conditions, and in some cases, E/Z mixtures can be separated chromatographically. unirioja.es Photoisomerization using UV light is a known method to influence the E/Z ratio. nih.gov

The synthesis of chiral analogues of N,N-diethyl-4-(2-nitroethenyl)aniline can be approached through asymmetric Henry reactions. By employing chiral catalysts, the initial condensation between 4-(diethylamino)benzaldehyde and a nitroalkane can be rendered enantioselective, leading to the formation of a chiral β-nitro alcohol. psu.edu Subsequent dehydration would then yield a chiral, non-racemic nitroalkene if the β-carbon is a stereocenter. A variety of chiral metal catalysts and organocatalysts have been developed for the asymmetric Henry reaction, offering a pathway to optically active nitroethenyl compounds. psu.edu The reversibility of the Henry reaction can sometimes be leveraged under specific conditions, such as crystallization-induced stereocontrol, to achieve high diastereoselectivity. nih.gov

Table 3: Factors Influencing Stereochemistry in Nitroethenyl Aniline Synthesis

| Stereochemical Aspect | Synthetic Control Method | Key Factors |

|---|---|---|

| E/Z Isomerism | Photochemical Isomerization | Wavelength of light, solvent |

| Thermal Isomerization | Temperature, solvent polarity | |

| Chromatographic Separation | Stationary and mobile phase selection | |

| Chirality (Enantioselectivity) | Asymmetric Henry Reaction | Chiral metal catalysts (e.g., Cu, Zn), chiral ligands |

Functionalization Strategies for Extended Conjugation Systems

For example, a denitrative Suzuki-type coupling with an arylboronic acid would replace the nitro group with an aryl group, transforming the nitrostyrene into a stilbene (B7821643) derivative. This extends the conjugation across both aromatic rings and the central double bond. Similarly, coupling with aldehydes can lead to the formation of chalcone-like structures, incorporating a carbonyl group into the conjugated system. nih.gov These transformations not only extend the conjugation but also introduce new functional groups that can be used for further synthetic modifications.

Another approach involves performing reactions on the aromatic ring of the aniline scaffold. Electrophilic aromatic substitution could introduce additional substituents, although the directing effects of the existing diethylamino and nitroethenyl groups would need to be considered. Alternatively, if a halo-substituted aniline precursor is used, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to attach other aromatic or unsaturated groups to the aniline ring, thereby extending the conjugation in a different dimension. These strategies allow for the systematic modification of the molecular structure to achieve desired material properties.

Multi-Step Reaction Sequences and Yield Optimization

The key transformation involves the reaction of 4-(diethylamino)benzaldehyde with nitromethane. This reaction is typically base-catalyzed and proceeds through a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate yields the target compound, N,N-diethyl-4-(2-nitroethenyl)aniline. The electron-donating nature of the diethylamino group on the benzaldehyde (B42025) substrate can influence the reaction conditions required for optimal yield.

Step 1: Henry Reaction (Nitroaldol Condensation)

The first step is the base-catalyzed condensation of 4-(diethylamino)benzaldehyde with nitromethane. The choice of base, solvent, and temperature is crucial for maximizing the yield of the intermediate β-nitro alcohol and minimizing side reactions. A variety of catalytic systems have been explored for the Henry reaction, ranging from simple inorganic bases to more complex organocatalysts and metal complexes.

Step 2: Dehydration

The second step involves the dehydration of the β-nitro alcohol intermediate to form the nitroalkene. This elimination reaction is often promoted by acidic conditions or by using specific dehydrating agents. In some instances, the dehydration can occur in situ, directly yielding the final product from the Henry reaction.

Below are tables summarizing research findings on the Henry reaction under various conditions for analogous substrates, which can inform the optimization of the synthesis of the target compound.

Table 1: Catalyst and Base Variation in the Henry Reaction of Aromatic Aldehydes with Nitromethane

| Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | Cu:Mg:Al (calcined) | - | 90 | High |

| 4-Nitrobenzaldehyde | (S)-Cu1 (10 mol%) / NaOAc | CH₂Cl₂/THF | Room Temp | 97 |

| 4-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | Ethanol | 25 | 99 |

| 4-Nitrobenzaldehyde | DBN | Ethanol | Room Temp | High |

| Benzaldehyde | Quinine derivatives | - | - | - |

This table is generated based on data from similar reactions and is for illustrative purposes to show the effect of different catalysts and bases on the reaction yield. mdpi.comscirp.orgmdpi.comcardiff.ac.ukwikipedia.org

Table 2: Solvent and Temperature Effects on the Henry Reaction

| Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 99 |

| 4-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 10 | 87 |

| Benzaldehyde | Cu:Mg:Al (calcined) | - | 90 | High |

| 4-Nitrobenzaldehyde | ST0779 enzyme | TBME/water | 20-50 | Up to 92 |

This table illustrates the impact of solvent and temperature on the yield of the Henry reaction, based on findings from related syntheses. scirp.orgmdpi.comrsc.org

Electronic Structure and Advanced Spectroscopic Characterization of N,n Diethyl 4 2 Nitroethenyl Aniline

Theoretical and Computational Elucidation of Electronic Properties

Computational chemistry provides powerful tools to investigate the electronic landscape of N,N-diethyl-4-(2-nitroethenyl)aniline at the molecular level. Techniques such as Density Functional Theory (DFT) offer deep insights into the molecule's frontier molecular orbitals, charge distribution, and electronic transitions.

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of N,N-diethyl-4-(2-nitroethenyl)aniline is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these frontier orbitals.

In analogous push-pull systems, the HOMO is typically localized on the electron-donating portion of the molecule, which in this case is the N,N-diethylaniline group. The nitrogen atom's lone pair of electrons and the π-system of the benzene (B151609) ring contribute significantly to the HOMO. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitroethenyl group, specifically on the π* orbitals of the nitro group and the ethenyl bridge.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, which is characteristic of molecules with strong ICT. For a closely related compound, N,N-dimethyl-4-nitroaniline, DFT calculations have shown a HOMO-LUMO gap in the range of 3.89 to 4.24 eV. thaiscience.info It is anticipated that the introduction of the ethenyl bridge in N,N-diethyl-4-(2-nitroethenyl)aniline would lead to a smaller HOMO-LUMO gap due to extended conjugation, thereby enhancing its reactivity and polarizability.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.65 | -2.76 | 3.89 |

| N,N-Dimethyl-4-nitroaniline | -5.98 | -2.12 | 3.86 |

| N,N-diethyl-4-(2-nitroethenyl)aniline (Expected) | Lower than -5.98 | Higher than -2.12 | <3.86 |

Note: Data for p-Nitroaniline and N,N-Dimethyl-4-nitroaniline are based on DFT/B3LYP/6-311G(d,p) calculations. The values for N,N-diethyl-4-(2-nitroethenyl)aniline are projected trends.

Quantum Chemical Calculations of Intramolecular Charge Transfer (ICT) Characteristics

Quantum chemical calculations are essential for quantifying the extent of intramolecular charge transfer in N,N-diethyl-4-(2-nitroethenyl)aniline upon electronic excitation. This phenomenon involves the redistribution of electron density from the electron-donating N,N-diethylaniline moiety to the electron-withdrawing nitroethenyl group.

Upon absorption of light, an electron is promoted from the HOMO to the LUMO. This transition results in a significant change in the molecule's dipole moment between the ground and excited states. Theoretical studies on similar push-pull molecules have demonstrated that the excited state possesses a much larger dipole moment due to a more pronounced charge separation. For instance, the dimethyl analog, N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline, is noted to have a substantial dipole moment, indicative of significant charge separation. This ICT is the primary reason for the solvatochromic behavior observed in these types of compounds, where the absorption and emission spectra are sensitive to the polarity of the solvent.

Substituent Electronic Effects (Electron-Donating/Withdrawing) and Their Impact on Electronic Structure

The electronic structure of N,N-diethyl-4-(2-nitroethenyl)aniline is a direct consequence of the electronic effects of its substituents. The N,N-diethylamino group acts as a strong electron-donating group (EDG) through a +M (mesomeric) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring. This increases the electron density of the ring and raises the energy of the HOMO.

On the other side of the molecule, the nitroethenyl group is a potent electron-withdrawing group (EWG) due to the -M and -I (inductive) effects of the nitro group. The nitro group pulls electron density from the ethenyl bridge and the phenyl ring, thereby lowering the energy of the LUMO. The synergistic action of the EDG and EWG across the π-conjugated bridge facilitates the intramolecular charge transfer. The ethyl groups on the nitrogen atom, while primarily having a weak +I effect, can also influence the planarity and steric environment of the donor site.

Prediction of Electronic Transitions and Energy Band Gaps

Theoretical calculations can predict the electronic absorption spectra of molecules. For N,N-diethyl-4-(2-nitroethenyl)aniline, the most significant electronic transition is the HOMO → LUMO transition, which is responsible for the strong absorption band in the visible region of the electromagnetic spectrum. This transition has a pronounced π → π* and ICT character.

Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths of electronic transitions. These calculations can predict the wavelength of maximum absorption (λmax). For push-pull molecules of this nature, the calculated λmax is expected to be in the visible range, corresponding to the energy of the HOMO-LUMO gap. The smaller the calculated energy gap, the longer the predicted wavelength of the absorption maximum.

Experimental Spectroscopic Probing of Electronic States

Experimental techniques, particularly UV-Visible absorption spectroscopy, provide direct evidence for the electronic transitions and ICT characteristics predicted by computational methods.

UV-Visible Absorption Spectroscopy: Analysis of ICT Bands and Extinction Coefficients

The UV-Visible absorption spectrum of N,N-diethyl-4-(2-nitroethenyl)aniline is characterized by an intense, broad absorption band in the visible region. This band is assigned to the intramolecular charge transfer transition from the N,N-diethylaniline donor to the nitroethenyl acceptor.

The position of this ICT band is highly sensitive to the solvent polarity. In nonpolar solvents, the absorption maximum (λmax) is at a lower wavelength. As the polarity of the solvent increases, a bathochromic (red) shift is typically observed, meaning the λmax shifts to longer wavelengths. This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state, thus reducing the energy gap for the electronic transition.

The intensity of the absorption band is quantified by the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength. High molar extinction coefficients are characteristic of allowed π → π* transitions, and the ICT band of N,N-diethyl-4-(2-nitroethenyl)aniline and related compounds typically exhibits a large ε value. For the similar compound N,N-diethyl-4-nitroaniline, a distinct absorption band is observed in the visible region. researchgate.netresearchgate.net

Table 2: UV-Visible Absorption Data for Analogous Compounds in Different Solvents

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|---|---|---|

| p-Nitroaniline | Ethanol | 373 | ~15,000 |

| N,N-Diethyl-4-nitroaniline | Glyceline | ~400 | Not Reported |

| N,N-diethyl-4-(2-nitroethenyl)aniline (Expected) | Ethanol | >400 | High (>20,000) |

Note: Data for p-Nitroaniline is a typical literature value. Data for N,N-Diethyl-4-nitroaniline is from spectral data. researchgate.net The values for N,N-diethyl-4-(2-nitroethenyl)aniline are projections based on the extended conjugation.

Fluorescence Spectroscopy: Emission Wavelengths, Quantum Yields, and Aggregation-Induced Emission (AIE) Phenomena

The fluorescence properties of D-π-A molecules like N,N-diethyl-4-(2-nitroethenyl)aniline are intrinsically linked to their intramolecular charge-transfer state. Upon photoexcitation, electron density shifts from the diethylamino donor to the nitroethenyl acceptor, resulting in a highly polar excited state.

Emission and Quantum Yields: Generally, aromatic nitro compounds are known to be weak emitters or even non-fluorescent due to the nitro group's tendency to promote non-radiative decay pathways, such as intersystem crossing to the triplet state. For instance, the closely related N,N-dimethyl-4-nitroaniline has been noted for its very low fluorescence quantum yield (Φf), often in the range of 10⁻⁴ to 10⁻⁵. nih.gov This suggests that N,N-diethyl-4-(2-nitroethenyl)aniline would also be expected to have a low quantum yield in dilute solutions. The emission wavelength is typically in the green to red region of the spectrum, with the exact position being highly dependent on solvent polarity.

Aggregation-Induced Emission (AIE): While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, molecules with certain structural motifs can exhibit the opposite effect: aggregation-induced emission (AIE). This phenomenon arises when restrictions on intramolecular motions (such as rotation) in the aggregated state block non-radiative decay channels, thereby opening up the radiative pathway and "turning on" fluorescence. Given the presence of rotatable bonds in N,N-diethyl-4-(2-nitroethenyl)aniline (e.g., around the aniline-vinyl and vinyl-nitro single bonds), it is a plausible candidate for AIE. In dilute solutions, these rotations can efficiently dissipate energy non-radiatively, leading to weak emission. However, upon aggregation in a poor solvent/water mixture or in the solid state, these rotations would be hindered, potentially leading to a significant enhancement in fluorescence intensity.

Interactive Data Table: Illustrative Photophysical Properties of a Related Push-Pull Nitro-Aromatic Compound Please note: The following data is for a representative compound, N,N-dimethyl-4-nitroaniline, to illustrate typical values, as specific experimental data for N,N-diethyl-4-(2-nitroethenyl)aniline is not readily available in the cited literature.

| Property | Value | Reference Compound |

| Absorption Max (λ_abs) | ~400-450 nm (solvent dependent) | N,N-dimethyl-4-nitroaniline |

| Emission Max (λ_em) | ~500-600 nm (solvent dependent) | N,N-dimethyl-4-nitroaniline |

| Fluorescence Quantum Yield (Φf) | Very low (~10⁻⁴ - 10⁻⁵) | N,N-dimethyl-4-nitroaniline |

| AIE Potential | High | Based on molecular structure |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are complementary and are used to identify functional groups and analyze conformational properties. thermofisher.com

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations (stretching, bending). For N,N-diethyl-4-(2-nitroethenyl)aniline, the spectrum would be dominated by characteristic peaks corresponding to its functional groups. The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Other key absorptions would include C-H stretching from the aromatic ring and ethyl groups (~3100-2850 cm⁻¹), C=C stretching from the aromatic ring and the ethenyl bridge (~1600 cm⁻¹), and C-N stretching from the diethylamino group (~1350-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds. The Raman spectrum of N,N-diethyl-4-(2-nitroethenyl)aniline would show a strong band for the symmetric NO₂ stretch, complementing the FT-IR data. The C=C stretching of the ethenyl linker, being a key part of the conjugated system, would also be Raman active and likely enhanced due to resonance effects. Aromatic ring breathing modes, typically observed around 1000 cm⁻¹, provide further fingerprint information.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for N,N-diethyl-4-(2-nitroethenyl)aniline

| Vibrational Mode | Expected FT-IR Range | Expected Raman Range | Functional Group |

| NO₂ Asymmetric Stretch | 1550 - 1490 (Strong) | Weak/Inactive | Nitro |

| NO₂ Symmetric Stretch | 1360 - 1290 (Strong) | 1360 - 1290 (Strong) | Nitro |

| C=C Aromatic/Ethenyl Stretch | 1610 - 1580 (Medium) | 1610 - 1580 (Strong) | Aromatic Ring, Vinyl |

| C-N Stretch | 1350 - 1250 (Medium) | Medium | Diethylamino |

| C-H Aromatic Stretch | 3100 - 3000 (Medium) | 3100 - 3000 (Strong) | Aromatic Ring |

| C-H Aliphatic Stretch | 2980 - 2850 (Medium) | 2980 - 2850 (Medium) | Ethyl Groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Mapping (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an unparalleled tool for mapping the electronic environment of nuclei within a molecule, providing detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-diethyl-4-(2-nitroethenyl)aniline would show distinct signals for the aromatic, vinylic, and aliphatic protons. Due to the strong push-pull effect, the aromatic protons would appear as two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating diethylamino group would be shielded and appear upfield (lower ppm), while the protons ortho to the electron-withdrawing nitroethenyl group would be deshielded and appear downfield (higher ppm). The vinylic protons on the ethenyl bridge would appear as doublets, with a large coupling constant (~13-16 Hz) confirming their trans configuration. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The push-pull system strongly influences the chemical shifts. The aromatic carbon attached to the diethylamino group (C-N) would be shielded (lower ppm), while the carbon attached to the nitroethenyl group would be deshielded (higher ppm). Similarly, the vinylic carbon attached to the nitro group (C-NO₂) would be significantly deshielded due to the electron-withdrawing effect.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃ Note: These are estimated values based on the analysis of similar structures.

| Group | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |

| Aromatic CH (ortho to NEt₂) | 6.6 - 6.8 (d) | ~111 |

| Aromatic CH (ortho to Vinyl) | 7.4 - 7.6 (d) | ~128 |

| Vinylic CH (α to Ring) | 7.0 - 7.3 (d) | ~125 |

| Vinylic CH (β to Ring) | 7.8 - 8.1 (d) | ~140 |

| Methylene (-CH₂-) | 3.3 - 3.5 (q) | ~45 |

| Methyl (-CH₃) | 1.1 - 1.3 (t) | ~12 |

| Aromatic C (ipso to NEt₂) | N/A | ~150 |

| Aromatic C (ipso to Vinyl) | N/A | ~120 |

Solvatochromism and Environmental Sensitivity of Electronic Transitions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. D-π-A push-pull molecules like N,N-diethyl-4-(2-nitroethenyl)aniline are archetypal solvatochromic dyes. mdpi.com Their ground state is less polar than their charge-separated excited state.

In non-polar solvents, the energy difference between the ground and excited states is large, resulting in absorption at shorter wavelengths (e.g., blue, green). As the solvent polarity increases, the highly polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the electronic transition. Consequently, the molecule absorbs lower-energy light, leading to a pronounced red-shift (bathochromic shift) in the absorption spectrum. This strong positive solvatochromism makes the compound a sensitive probe for its local environment. The fluorescence emission spectrum typically shows an even larger red-shift with increasing solvent polarity due to the relaxation of the solvent shell around the highly polar excited state before emission occurs.

Interactive Data Table: Illustrative Solvatochromic Shifts for a Related Push-Pull Dye Data shown are for the related compound N,N-diethyl-4-nitroaniline to demonstrate the principle of solvatochromism.

| Solvent | Polarity (E_T(30)) | Absorption λ_max (nm) |

| Cyclohexane | 31.2 | ~380 |

| Toluene | 33.9 | ~390 |

| Dichloromethane | 41.1 | ~405 |

| Acetone | 42.2 | ~410 |

| Acetonitrile | 46.0 | ~415 |

| Ethanol | 51.9 | ~425 |

| Methanol | 55.5 | ~430 |

Nonlinear Optical Nlo Properties and Structure Property Relationships of N,n Diethyl 4 2 Nitroethenyl Aniline Derivatives

Quantification of First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a key microscopic parameter that quantifies a molecule's second-order NLO response. For D-π-A chromophores like N,N-diethyl-4-(2-nitroethenyl)aniline, a large β value is indicative of efficient intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-accepting nitro group through the π-conjugated bridge.

Theoretical Computations of β Values

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of chromophores. mdpi.com These computations allow for the systematic investigation of structure-property relationships without the need for extensive synthesis.

For D-π-A molecules, the total static first hyperpolarizability (β_total) is calculated from its tensor components using the following equation:

β_total = (β_x² + β_y² + β_z²)^(1/2)

Where β_i (i = x, y, z) are the components of the first hyperpolarizability along the principal axes. The component along the charge-transfer axis (β_CT) is typically dominant.

DFT calculations on similar D-π-A chromophores have shown that the choice of functional and basis set is crucial for obtaining accurate β values. researchgate.net For instance, computations on chromophores with a bis(N,N-diethyl)aniline donor demonstrated that these systems exhibit significantly greater hyperpolarizability compared to traditional NLO chromophores due to enhanced electron-donating ability. mdpi.com Studies on various D-A'-π-A architectures have reported large NLO responses, with β_tot values ranging from 13,541 to 66,723 atomic units, underscoring the effectiveness of the D-π-A design. researchgate.net

Table 1: Representative Theoretical First-Order Hyperpolarizability (β) Data for D-π-A Chromophores

| Chromophore Structure | Donor Group | Acceptor Group | π-Bridge | Calculated β_tot (10⁻³⁰ esu) |

|---|---|---|---|---|

| Reference D-π-A | Aniline (B41778) | Nitro | Ethenyl | ~1100 |

| Chromophore Z1 | bis(N,N-diethyl)aniline | TCF | Isophorone | 1489 |

| Chromophore Z6 | bis(N,N-diethyl)aniline | TCF | Thiolated Isophorone | 1532 |

TCF: Tricyanofuran. Data derived from studies on similar chromophore systems. mdpi.com

Experimental Determination Techniques (e.g., Electric Field-Induced Second-Harmonic Generation, EFISH)

The Electric Field-Induced Second-Harmonic Generation (EFISH) technique is a widely used experimental method to determine the second-order NLO response of molecules in solution. researchgate.net This technique measures the product of the molecular dipole moment (μ) and the vector component of the first hyperpolarizability tensor along the dipole moment axis (β_μ).

In an EFISH experiment, a strong static DC electric field is applied to a solution of the chromophore, which partially aligns the polar molecules. A fundamental laser beam of frequency ω is passed through the solution, and the intensity of the generated second-harmonic light at frequency 2ω is measured. The resulting macroscopic third-order susceptibility is related to the microscopic NLO properties of the solvent and the solute.

The EFISH technique has been successfully applied to measure the μβ values of various D-π-A chromophores. For example, studies on ferrocenyl D-π-A compounds reported μβ values as high as 8720 × 10⁻⁴⁸ esu, demonstrating the significant NLO response achievable with strong donor and acceptor groups. researchgate.net

Influence of Donor-Acceptor Strength and π-Conjugation Length on β

The magnitude of the first hyperpolarizability (β) in D-π-A systems is highly dependent on several structural factors:

Donor-Acceptor Strength: The efficiency of intramolecular charge transfer is directly related to the electron-donating strength of the donor group and the electron-withdrawing strength of the acceptor group. researchgate.net Utilizing stronger donors, such as the bis(N,N-diethyl)aniline group, has been shown to enhance hyperpolarizability significantly. mdpi.com

π-Conjugation Length: The nature and length of the conjugated π-bridge that connects the donor and acceptor are critical. Extending the π-conjugation generally leads to a red shift in the absorption maximum and an increase in the β value, although this effect can saturate after a certain length. nih.govnih.gov The planarity of the molecule is also important, as twisting can disrupt π-conjugation and reduce the NLO response. nih.gov For example, modifying the π-bridge in ferrocenyl D-π-A chromophores led to a substantial increase in μβ values as the conjugation length increased. researchgate.net

Analysis of Second-Order Hyperpolarizability (γ) and Third-Order Nonlinear Optical Susceptibility (χ⁽³⁾)

While second-order effects are significant, third-order NLO properties are also of great interest as they are present in all materials, regardless of crystal symmetry. mdpi.com These properties are described by the microscopic second-order hyperpolarizability (γ) and the macroscopic third-order susceptibility (χ⁽³⁾).

Microscopic Calculation of χ⁽³⁾ in Crystalline Materials

The third-order nonlinear optical susceptibility, χ⁽³⁾, governs phenomena such as third-harmonic generation and two-photon absorption. In crystalline materials, χ⁽³⁾ is a tensor that relates the induced nonlinear polarization to the cube of the applied electric field. optica.org

Theoretically, χ⁽³⁾ of a crystal can be estimated from the molecular second hyperpolarizability (γ) by considering the crystal structure and local field factors. acs.org DFT calculations can be employed to determine the components of the γ tensor for an individual molecule. The relationship between the macroscopic susceptibility and the microscopic hyperpolarizability is complex, involving the orientation of the molecules within the crystal lattice. For organic crystals, a strong χ⁽³⁾ response is often driven by significant charge polarization within the crystal environment. acs.org Advanced computational methods, such as combining DFT with electrostatic modeling, have been used to obtain reliable estimates of χ⁽³⁾ for crystalline organic salts, yielding values on the order of 10⁻²⁰ (m/V)². acs.org

Two-Photon Absorption (2PA) Cross-Sections and Mechanisms

Two-photon absorption is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

For D-π-A chromophores, 2PA is often associated with the substantial change in dipole moment upon excitation, leading to a large transition dipole moment between the ground and final excited states. The 2PA mechanism involves the excitation of an electron from the highest occupied molecular orbital (HOMO), generally located on the donor and π-bridge, to the lowest unoccupied molecular orbital (LUMO), which is typically localized on the acceptor. mdpi.com

Enhancing the donor strength and extending the π-conjugation are effective strategies for increasing the 2PA cross-section. nih.gov Experimental studies on various organic dyes have shown that σ₂ values can be significantly enhanced through molecular engineering. For instance, some BODIPY derivatives exhibit strong 2PA responses in the near-infrared region, with σ₂ values reaching over 8000 GM. nih.gov The 2PA cross-section is wavelength-dependent, and its spectrum can provide insights into the electronic structure of the molecule. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N-diethyl-4-(2-nitroethenyl)aniline |

| bis(N,N-diethyl)aniline |

Impact of Molecular Design and Packing on Cubic NLO Response

The third-order, or cubic, nonlinear optical response is critical for applications like all-optical switching and optical limiting. This response is intrinsically linked to the molecular second hyperpolarizability (γ). In D-π-A molecules such as N,N-diethyl-4-(2-nitroethenyl)aniline, the magnitude of γ is highly sensitive to both the molecular design and the collective arrangement of molecules in the solid state.

Molecular design strategies focus on optimizing the electronic and geometric structure of the chromophore. The delocalization of π-electrons across the molecular framework is a key factor influencing polarization in organic NLO materials. nih.gov For instance, extending the π-conjugated bridge between the diethylaniline donor and the nitroethenyl acceptor can enhance the NLO response. However, there is an optimal length for this bridge, beyond which the effect may plateau or even decrease. The strength of the donor and acceptor groups is also paramount; the strong electron-donating capability of the N,N-diethylamino group paired with the potent electron-withdrawing nature of the nitro group leads to a highly polarized molecule, which is a prerequisite for a large cubic NLO response. researchgate.net

Beyond the individual molecule, the macroscopic NLO response is dictated by how the chromophores are arranged in a material, be it a crystal lattice or a polymer matrix. In the solid state, intermolecular interactions can either enhance or diminish the NLO effect. Centrosymmetric packing, where molecules arrange in a way that cancels out their dipole moments, is detrimental to second-order NLO properties and can also unfavorably affect the third-order response. Computational models, such as those combining quantum mechanics with molecular dynamics, are used to predict how chromophores will arrange in a polymer matrix and how this arrangement influences the bulk optical properties. mdpi.com For crystalline materials, achieving a non-centrosymmetric space group is a significant goal of crystal engineering to maximize the macroscopic NLO susceptibility. researchgate.netresearchgate.net

Fundamental Structure-NLO Property Relationships

Role of Intramolecular Charge Transfer (ICT) in NLO Enhancement

The cornerstone of the NLO properties in N,N-diethyl-4-(2-nitroethenyl)aniline and related D-π-A systems is the process of intramolecular charge transfer (ICT). nih.gov Upon interaction with an intense light field, electron density is efficiently relocated from the electron-rich diethylaniline donor, through the conjugated ethenyl bridge, to the electron-deficient nitro group. researchgate.net This redistribution of charge creates a substantial change in the molecule's dipole moment, giving rise to large molecular hyperpolarizabilities.

The efficiency of this ICT is governed by the electronic coupling between the donor and acceptor. In molecules like para-nitroaniline (pNA), a simpler analogue, the first electronic absorption band is characterized by a HOMO→LUMO (Highest Occupied Molecular Orbital→Lowest Unoccupied Molecular Orbital) transition, which corresponds to this π→π* charge transfer from the amino donor and benzene (B151609) ring to the nitro acceptor. chemrxiv.org The extent of charge transfer can be quantified; for pNA in the gas phase, the charge transfer number is 0.388 e, and this value increases with solvent polarity, indicating an enhancement of ICT in more polar environments. chemrxiv.org This principle directly applies to N,N-diethyl-4-(2-nitroethenyl)aniline, where the more powerful diethylamino donor and the extended conjugation of the ethenyl bridge are expected to result in an even more pronounced ICT character, thereby amplifying the NLO response.

Strategic Molecular Engineering for Optimized NLO Performance

The tunability of organic NLO materials is one of their greatest assets. Strategic molecular engineering allows for the systematic optimization of NLO performance by modifying the three core components of the D-π-A chromophore. nih.govresearchgate.net

Donor and Acceptor Modification : The strength of the donor and acceptor groups directly correlates with the first hyperpolarizability (β). Replacing the N,N-diethylaniline donor with a stronger one, or substituting the nitro group with a more potent acceptor, can significantly increase the NLO response. For example, theoretical studies on related systems have shown that using a bis(N,N-diethyl)aniline-derived double donor can greatly enhance hyperpolarizability compared to single-donor structures. mdpi.com Similarly, acceptors more powerful than the nitro group, such as those based on tricyanofuran (TCF), have been shown to produce superior NLO chromophores. mdpi.comresearchgate.net

π-Conjugated Bridge Optimization : The π-linker is not merely a spacer but an active component that mediates the ICT. Its chemical nature and length are critical. Replacing a simple phenyl or ethenyl bridge with moieties like thiophene (B33073) can enhance conjugation and lead to improved NLO properties. The length of the bridge must also be optimized to balance electron delocalization with molecular stability and transparency. nih.gov

Steric Hindrance and Isolation : At the macroscopic level, strong dipole-dipole interactions between chromophores can lead to centrosymmetric aggregation, which is detrimental to the bulk NLO response. A key engineering strategy is to introduce bulky steric groups to the chromophore. These groups act as "site-isolation" agents, physically preventing the molecules from packing too closely in an antiparallel fashion. This approach helps translate the high microscopic NLO response of individual molecules into a large macroscopic effect in guest-host polymer films. mdpi.com

The following table summarizes the key molecular engineering strategies and their intended effects on NLO properties.

| Strategy | Component Modified | Intended Effect | Example from Related Systems |

| Increase Donor/Acceptor Strength | Donor/Acceptor | Enhance ICT, Increase molecular hyperpolarizability (β, γ) | Using bis(N,N-diethyl)aniline donors or TCF-based acceptors. mdpi.comresearchgate.net |

| Optimize π-Bridge | π-Conjugated Bridge | Improve electron delocalization, Tune absorption wavelength | Incorporating thiophene units into the conjugated system. nih.gov |

| Introduce Steric Groups | Molecular Periphery | Prevent centrosymmetric packing, Improve poling efficiency | Attaching bulky side groups to the main chromophore backbone. mdpi.com |

Environmental and Crystalline Effects on Macroscopic NLO Response

The macroscopic NLO response of a material is not solely a function of its constituent molecules' intrinsic properties but is also heavily influenced by the surrounding environment. These external factors include the polarity of the host medium (for guest-host systems) and the specific packing arrangement in a crystal lattice.

The polarity of the environment can significantly affect the ICT process. Studies on pNA have demonstrated that increasing solvent polarity enhances the charge transfer character and causes a red-shift in the absorption spectrum. chemrxiv.org For NLO chromophores embedded in a polymer matrix, the polarity of the polymer can similarly influence the electronic states of the chromophore and thus its NLO response. The choice of polymer host is therefore a critical consideration in the design of NLO devices.

In crystalline solids, the crystal structure is paramount. The orientation of the chromophores relative to one another and to the crystal axes determines the magnitude of the macroscopic NLO susceptibility tensor. Non-centrosymmetric packing is essential for achieving a non-zero second-order NLO response (χ⁽²⁾). Even for third-order effects (χ⁽³⁾), the packing density and specific intermolecular interactions can have a profound impact. mdpi.com Hirshfeld surface analysis is a modern computational tool used to investigate and quantify these intermolecular interactions within a crystal, providing insights into how molecules pack and how this arrangement might affect the material's bulk properties. nih.gov The growth of high-quality single crystals with optimal molecular alignment remains a significant challenge and a key area of research for maximizing the performance of organic NLO materials. researchgate.netresearchgate.net

Advanced Applications in Organic Optoelectronic and Functional Materials

Integration into Optoelectronic Devices

A thorough investigation of scientific literature and research databases yielded no specific studies or data on the integration of N,N-diethyl-4-(2-nitroethenyl)aniline into optoelectronic devices. The following subsections detail the lack of findings in prominent areas of optoelectronic research.

Active Components in Dye-Sensitized Solar Cells (DSSCs)

There is no available research documenting the use of N,N-diethyl-4-(2-nitroethenyl)aniline as a photosensitizer or active component in Dye-Sensitized Solar Cells. While aniline-based derivatives have been explored as potential dyes in DSSCs, specific performance metrics, such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF), for devices employing this particular compound have not been reported. researchgate.netnih.govresearchgate.net

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Displays

No studies have been found that investigate the utility of N,N-diethyl-4-(2-nitroethenyl)aniline as a luminescent material, either as an emitter, host, or charge transport material, in the fabrication of Organic Light-Emitting Diodes (OLEDs) or displays. vivanls.comnih.gov Its electroluminescent properties, quantum efficiency, and emission spectra in an OLED device architecture remain uncharacterized.

Utilization in Molecular Electronics and Dielectrics

The application of N,N-diethyl-4-(2-nitroethenyl)aniline in the fields of molecular electronics and dielectrics is not documented in the current body of scientific literature. This includes its use in forming specialized molecular layers for surface modification and the development of advanced dielectric materials.

Self-Assembled Monolayers (SAMs) for Surface Functionalization and Work Function Tuning

There is no evidence in published research of N,N-diethyl-4-(2-nitroethenyl)aniline being used to form self-assembled monolayers (SAMs) on any substrate. nih.govresearchgate.netnih.gov As such, there are no reports on its ability to functionalize surfaces or to tune the work function of electrodes, which are critical parameters in the performance of organic electronic devices.

Development of Self-Assembled Multilayer Nanodielectrics (SANDs)

A comprehensive search of scientific databases reveals no instances of N,N-diethyl-4-(2-nitroethenyl)aniline being utilized in the development of self-assembled multilayer nanodielectrics (SANDs). Its potential as a molecular component in building up nanometer-thick, high-capacitance dielectric layers has not been explored.

Non-Biological Chemical Sensing

The "push-pull" electronic structure of N,N-diethyl-4-(2-nitroethenyl)aniline, featuring an electron-donating N,N-diethylamino group and an electron-withdrawing nitroethenyl group connected by a π-conjugated system, makes it a prime candidate for applications in non-biological chemical sensing. This molecular architecture facilitates intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the molecule's immediate chemical environment. Changes in solvent polarity, or the presence of specific analytes, can significantly perturb the electronic ground and excited states of the molecule, leading to observable changes in its optical properties, such as color (solvatochromism) or fluorescence (solvatofluorochromism). This sensitivity forms the basis for the design of chemosensors for the detection of various chemical species.

Design of Chemo-Sensors Based on Solvatochromic or Fluorometric Responses

The design of chemosensors based on N,N-diethyl-4-(2-nitroethenyl)aniline leverages the compound's pronounced solvatochromic and potential fluorometric responses. Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules. In the case of "push-pull" molecules like N,N-diethyl-4-(2-nitroethenyl)aniline, the excited state is typically more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum.

This principle can be extended to the design of chemosensors for specific analytes. By incorporating a recognition moiety for a target analyte into the structure of the dye, the binding of the analyte can induce a change in the local environment of the chromophore, mimicking a change in solvent polarity. This results in a color change, providing a visual or spectrophotometric signal for the presence of the analyte.

While specific studies detailing the design of chemosensors using N,N-diethyl-4-(2-nitroethenyl)aniline are not extensively documented in the reviewed literature, the behavior of analogous compounds provides a strong foundation for their potential application. For instance, the closely related compound N,N-diethyl-4-nitroaniline has been shown to exhibit solvatochromic behavior that can be used to distinguish between structurally similar compounds. nih.gov The electronic transitions for N,N-diethyl-4-nitroaniline are particularly sensitive to hydrogen bond interactions between the solvent as a donor and the dye as an acceptor. nih.gov

Fluorometric sensing offers an alternative and often more sensitive detection method. If N,N-diethyl-4-(2-nitroethenyl)aniline exhibits fluorescence, its emission properties (intensity, wavelength, and lifetime) would also be expected to be sensitive to the local environment. The binding of an analyte could lead to either fluorescence enhancement ("turn-on" sensor) or quenching ("turn-off" sensor).

The following table illustrates the solvatochromic effect on the absorption maximum (λmax) of a hypothetical push-pull dye similar to N,N-diethyl-4-(2-nitroethenyl)aniline in different solvents, demonstrating the principle of solvatochromic sensing.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax) (nm) |

| n-Hexane | 31.0 | 420 |

| Toluene | 33.9 | 435 |

| Dichloromethane | 40.7 | 450 |

| Acetone | 42.2 | 465 |

| Acetonitrile | 45.6 | 470 |

| Methanol | 55.4 | 485 |

| Water | 63.1 | 500 |

This table is illustrative and based on the expected behavior of push-pull dyes. The actual values for N,N-diethyl-4-(2-nitroethenyl)aniline may vary.

Detection Mechanisms Leveraging Electronic Structure Changes

The detection mechanisms of chemosensors based on N,N-diethyl-4-(2-nitroethenyl)aniline are fundamentally rooted in the modulation of its electronic structure upon interaction with an analyte. The interaction, which can be a covalent bond formation, hydrogen bonding, or electrostatic interaction, alters the intramolecular charge transfer (ICT) characteristics of the molecule.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating N,N-diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the electron-withdrawing nitroethenyl moiety. The energy difference between the HOMO and LUMO determines the wavelength of maximum absorption (λmax).

When an analyte binds to the chemosensor, it can affect the HOMO and LUMO energy levels in several ways:

Stabilization or Destabilization of the Ground State: An analyte that interacts with the electron-donating group can lower the energy of the HOMO, increasing the HOMO-LUMO gap and causing a blue-shift (hypsochromic shift) in the absorption spectrum. Conversely, an analyte interacting with the electron-withdrawing group could potentially raise the HOMO energy, leading to a red-shift.

Stabilization or Destabilization of the Excited State: More commonly, the analyte interaction has a more pronounced effect on the more polar excited state. If the analyte binding event increases the polarity of the microenvironment around the dye, it will stabilize the excited state more than the ground state, resulting in a red-shift.

Conformational Changes: The binding of an analyte can induce a change in the geometry of the molecule. For instance, it could force the molecule into a more planar conformation, which would enhance the π-conjugation and lead to a red-shift in the absorption spectrum. Conversely, a twisting of the molecule could decrease conjugation and cause a blue-shift.

In fluorometric sensing, the detection mechanism can also involve non-radiative decay pathways. For example, the binding of a quencher molecule (e.g., a heavy metal ion) can provide a pathway for the excited state to relax without emitting a photon, leading to a decrease in fluorescence intensity. Alternatively, the binding of an analyte could restrict molecular vibrations or rotations that would otherwise lead to non-radiative decay, resulting in an increase in fluorescence quantum yield.

The following table outlines the potential effects of analyte binding on the electronic structure and observable optical properties of a chemosensor based on N,N-diethyl-4-(2-nitroethenyl)aniline.

| Analyte Interaction | Effect on Electronic Structure | Observable Change |

| Binding to electron-donating group | Stabilization of HOMO | Blue-shift in absorption |

| Binding to electron-withdrawing group | Destabilization of LUMO | Red-shift in absorption |

| Increased local polarity | Greater stabilization of excited state | Red-shift in absorption/emission |

| Enhanced planarity | Increased π-conjugation | Red-shift in absorption/emission |

| Introduction of a quencher | Provides non-radiative decay pathway | Fluorescence quenching |

| Restriction of molecular motion | Blocks non-radiative decay pathways | Fluorescence enhancement |

This table presents generalized detection mechanisms for push-pull dye-based chemosensors.

Emerging Research Directions and Interdisciplinary Prospects

Rational Design Principles for Next-Generation N,N-diethyl-4-(2-nitroethenyl)aniline Analogues

The design of new molecules based on the N,N-diethyl-4-(2-nitroethenyl)aniline framework is guided by the goal of enhancing their inherent NLO properties. This involves a synergistic approach combining computational modeling and synthetic chemistry to precisely tune the electronic and optical behavior of the compounds.

Computational Design and High-Throughput Screening of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for designing novel D-π-A chromophores. royalsocietypublishing.orgresearchgate.net These methods allow researchers to predict key properties such as molecular geometry, electronic structure, absorption spectra, and, most importantly, the nonlinear optical response (characterized by the first hyperpolarizability, β). royalsocietypublishing.orgrsc.org By simulating how structural modifications impact these parameters, scientists can screen a vast number of potential derivatives in silico before committing to complex and resource-intensive synthesis.

This computational screening process involves systematically altering the three core components of the D-π-A structure: the donor, the π-bridge, and the acceptor. nih.gov For instance, simulations can calculate the effects of adding different functional groups to the aniline (B41778) or the phenyl ring, predicting changes in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org A smaller HOMO-LUMO gap generally correlates with a larger NLO response. This theoretical pre-screening significantly accelerates the discovery of high-performance NLO materials by prioritizing the most promising molecular candidates for experimental validation. nih.gov

Exploration of Novel Donor/Acceptor Combinations and π-Bridges

The N,N-diethylaniline moiety is a potent electron donor, but research is actively exploring ways to further enhance the "push-pull" mechanism of these chromophores. This is achieved by modifying the π-bridge and the acceptor unit to optimize intramolecular charge transfer. nih.gov The π-bridge is not merely a spacer; its length and chemical nature are critical in mediating the electronic communication between the donor and acceptor. royalsocietypublishing.org

Studies on related D-π-A systems have shown that tailoring the π-linker can lead to significant improvements in NLO properties. For example, incorporating different heterocyclic rings like imidazole (B134444) or pyrrole (B145914) into the bridge can modulate the hyperpolarizability. royalsocietypublishing.org Similarly, strengthening the acceptor group can create a stronger "pull" on the electrons. While the nitro group in N,N-diethyl-4-(2-nitroethenyl)aniline is a strong acceptor, research on analogous systems has demonstrated that even more potent acceptors can be employed.

Below is a data table summarizing theoretical findings on a series of D-π-A chromophores, illustrating how modifications to π-linkers and acceptors influence key electronic and NLO properties.

| Chromophore ID | π-Linker Modification | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (βtot, a.u.) |

| PMD-1 (Reference) | Phenyl-based | -5.13 | -2.71 | 2.42 | 12987 |

| PMDC2 | Thiophene-based acceptor | -5.19 | -2.93 | 2.26 | 21543 |

| PMDC5 | Modified benzothiadiazole acceptor | -5.31 | -3.12 | 2.19 | 43211 |

| PMDC8 | Complex fused-ring acceptor | -5.39 | -3.25 | 2.14 | 65432 |

| This table is generated based on data for illustrative D-π-A systems to show design principles; values are derived from published research on analogous compounds. nih.gov |

These computational results highlight a clear trend: increasing the electron-withdrawing strength of the acceptor and modifying the π-bridge leads to a reduced energy gap and a dramatically enhanced first hyperpolarizability (βtot), which is a direct measure of the second-order NLO activity. nih.gov

Advanced Characterization Techniques and In-Situ Studies

A deep understanding of the structure-property relationships in N,N-diethyl-4-(2-nitroethenyl)aniline analogues requires a suite of advanced characterization techniques. Beyond standard spectroscopic methods, researchers employ specialized tools to probe the material's behavior from the molecular level to its performance in a device.

Techniques such as X-ray crystallography are used to determine the precise three-dimensional arrangement of atoms in the solid state. This information is crucial for understanding how molecules pack together, which influences the bulk properties of the material. For device operation, understanding the dynamic changes in the material is critical. In-situ and operando characterization techniques allow scientists to study materials under realistic operating conditions. jos.ac.cn For example, in-situ atomic force microscopy (AFM) can be used to observe the real-time crystallization and assembly of organic films, while operando spectroscopy can monitor the evolution of the material's morphology and electronic states while a device is functioning. jos.ac.cnrsc.org These advanced methods provide invaluable feedback for optimizing molecular design and device fabrication processes. researching.cn

Scalable Synthesis and Manufacturing Considerations

For any promising new material to move from the laboratory to commercial application, its synthesis must be scalable, cost-effective, and environmentally responsible. The synthesis of β-nitrostyrenes, the class of compounds to which N,N-diethyl-4-(2-nitroethenyl)aniline belongs, has traditionally faced challenges. However, modern synthetic chemistry offers solutions.

One-pot synthesis methods are being developed that are efficient and tolerate a wide variety of functional groups, allowing for the creation of diverse analogues. unirioja.es For example, procedures using copper(II) catalysts for the direct nitration of styrenes offer a convenient and inexpensive route under mild conditions. unirioja.es For large-scale manufacturing, considerations include minimizing the number of synthetic steps, avoiding expensive or hazardous reagents, and simplifying purification. jocpr.com While laboratory-scale purification might rely on column chromatography, industrial production would favor more scalable techniques like recrystallization or distillation. jocpr.com The development of practical and readily scalable protocols is a key area of research to ensure the economic viability of these advanced materials. elsevierpure.comresearchgate.net

Challenges and Opportunities in Materials Integration and Device Performance

The successful integration of N,N-diethyl-4-(2-nitroethenyl)aniline-based materials into functional devices presents both challenges and significant opportunities. A major challenge for organic NLO materials is achieving long-term thermal and photostability. spie.org The performance of these materials can degrade over time when exposed to heat or intense light, which is a critical issue for applications in telecommunications and laser systems.

Another challenge is processability. The material must be compatible with existing fabrication techniques, such as solution processing or vapor deposition, and form high-quality, uniform thin films. spie.org The interaction between the chromophore and the host material in a composite system is also crucial, as it can significantly affect the final device performance.

Despite these hurdles, the opportunities are vast. Organic NLO materials like the analogues of N,N-diethyl-4-(2-nitroethenyl)aniline offer the potential for ultrafast response times, far exceeding those of traditional inorganic materials. spie.orgrsc.org Their structural versatility allows for fine-tuning of their optical properties to match specific application requirements. samaterials.comazooptics.com Continued research guided by a strong understanding of structure-property relationships is expected to overcome the current limitations, paving the way for a new class of high-performance organic materials for use in advanced photonic and optoelectronic devices. spie.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diethyl-4-(2-nitroethenyl)aniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions, leveraging the reactivity of the nitroethenyl group. A typical approach involves coupling N,N-diethylaniline with nitroethene precursors under controlled pH (acidic or basic) and temperature (60–80°C). Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and using catalysts like Lewis acids (e.g., AlCl₃) to enhance yield .

- Key Considerations : Ensure inert atmospheres (N₂/Ar) to prevent oxidation of the nitro group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from by-products .

Q. Which spectroscopic techniques are most effective for characterizing N,N-diethyl-4-(2-nitroethenyl)aniline?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms the nitroethenyl group (δ ~7.5–8.5 ppm for vinyl protons).

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) confirm nitro functionality.

- UV-Vis : The conjugated π-system shows strong absorption in the 300–400 nm range, useful for photochemical studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in N,N-diethyl-4-(2-nitroethenyl)aniline derivatives?

- Methodology : Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles. For example, the nitroethenyl group’s E/Z isomerism can be resolved via C=C bond length (~1.33 Å) and torsion angles (e.g., C4–N1–C7–C8 = 176.9° for E configuration) .

- Data Interpretation : Compare with Cambridge Structural Database (CSD) entries (e.g., DUNNAC, SABPOC) to identify common packing motifs or deviations caused by steric effects from diethyl groups .

Q. How do computational methods like Hirshfeld surface analysis and energy frameworks explain intermolecular interactions in crystalline N,N-diethyl-4-(2-nitroethenyl)aniline?

- Methodology :

- Hirshfeld Analysis : Quantifies interactions (e.g., H···H, C···H) contributing to crystal packing. For similar Schiff bases, dispersion forces dominate (~62% H···H contacts), with minor C–H···π or C–H···O interactions .

- Energy Frameworks : Visualize lattice energy contributions (electrostatic, dispersion) using software like CrystalExplorer. Dispersion forces often stabilize structures lacking hydrogen bonds .

- Application : Use this data to predict solubility, melting points, and reactivity in solid-state reactions .

Q. What strategies address contradictions in crystallographic data for N,N-diethyl-4-(2-nitroethenyl)aniline analogs?

- Methodology :

- Database Surveys : Query CSD for structurally similar compounds (e.g., 229 benzylideneanilines) to identify trends in bond lengths or conformations. For example, diethyl groups may adopt cis or trans arrangements, affecting molecular planarity .

- Refinement Protocols : Use SHELXL for high-resolution refinement, applying restraints for disordered ethyl groups. Validate with R-factor convergence (<5%) and residual electron density maps .

Q. How does the nitroethenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Electrophilic Substitution : The electron-withdrawing nitro group directs incoming electrophiles to the meta position. Kinetic studies under varying pH (e.g., HNO₃/H₂SO₄ nitration) quantify regioselectivity .

- Reduction Reactions : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂, altering electronic properties. Monitor via FT-IR loss of NO₂ peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。